molecular formula C26H32N4S2 B2708020 1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-73-6

1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B2708020
CAS No.: 863017-73-6
M. Wt: 464.69
InChI Key: XCYJSGVPIHWUHR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C26H32N4S2 and its molecular weight is 464.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications of Thiourea Derivatives

  • Molecular Docking and Anticonvulsant Activity : A study demonstrated the synthesis and screening of thiourea derivatives for anticonvulsant activity, highlighting their potential in treating convulsions. The pharmacological results were supported by molecular docking studies, indicating their effectiveness and safety compared to sulfonylureas for anticonvulsant applications (Thakur et al., 2017).

  • Fluorescent Probes for Metal Ions and Amino Acids : Research into polythiophene-based conjugated polymers has shown high selectivity and sensitivity for detecting Hg2+ and Cu2+ ions. These materials offer potential for environmental monitoring and biochemical assays, where specific ion detection is crucial (Guo et al., 2014).

  • Diverse Compound Library Generation : Utilizing thiophene derivatives as starting materials, a structurally diverse library of compounds was created through alkylation and ring closure reactions. This approach is significant for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Roman, 2013).

  • Serotonin Receptor Affinity : Novel benzo[b]thiophen derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. These compounds, through modifications in the arylpiperazine moiety and ring substitutions, show potential for developing new therapeutic agents targeting serotonin receptors (Pessoa‐Mahana et al., 2012).

  • Antimicrobial Studies : Thiourea derivatives have been investigated for their antimicrobial properties, with some showing significant activity against various pathogens. Such studies contribute to the search for new antimicrobial agents amidst rising antibiotic resistance (Tayade et al., 2012).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4S2/c1-19-9-7-12-23(20(19)2)28-26(31)27-21(3)25(24-13-8-18-32-24)30-16-14-29(15-17-30)22-10-5-4-6-11-22/h4-13,18,21,25H,14-17H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYJSGVPIHWUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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